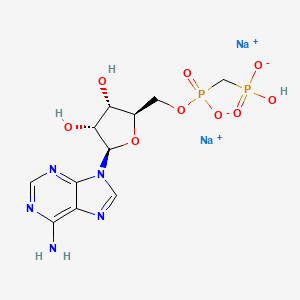
alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt: is a synthetic compound known for its role as an inhibitor of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting adenosine monophosphate (AMP) to adenosine, a process that plays a crucial role in various physiological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt involves the chemical modification of adenosineThis modification is achieved through a series of chemical reactions that involve the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various enzymes or chemical reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt include nucleophiles and electrophiles that target the phosphate groups. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. the primary goal is often to modify the phosphate groups or the adenosine moiety to study the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry:
- Used as a tool to study the mechanisms of phosphate group interactions and enzymatic reactions involving nucleotides .
Biology:
- Employed in research on cellular signaling pathways, particularly those involving adenosine and its receptors .
Medicine:
- Investigated for its potential therapeutic applications in conditions where adenosine signaling is implicated, such as inflammation and cancer .
Industry:
Wirkmechanismus
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting AMP to adenosine, a molecule that plays a key role in various physiological processes, including immune response and inflammation . By inhibiting CD73, alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt can modulate adenosine levels and influence cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Adenosine 5’-triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer within cells.
Adenosine 5’-diphosphate (ADP): Another naturally occurring nucleotide that plays a role in energy metabolism.
Beta,gamma-Methyleneadenosine 5’-triphosphate: A synthetic analog of ATP with a methylene group between the beta and gamma phosphates.
Uniqueness: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt is unique due to its specific inhibition of CD73, which distinguishes it from other nucleotides and their analogs. This specificity makes it a valuable tool in research focused on adenosine signaling and its physiological effects .
Eigenschaften
Molekularformel |
C11H15N5Na2O9P2 |
|---|---|
Molekulargewicht |
469.19 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |
InChI-Schlüssel |
XBMIJZIUIGRFDM-LYYWGVPGSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


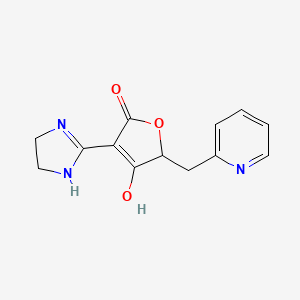
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)
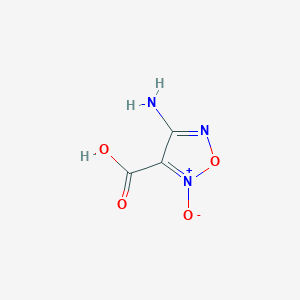
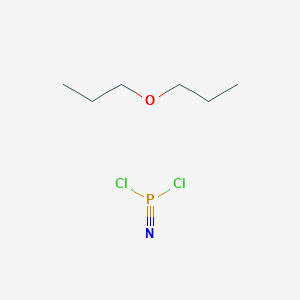
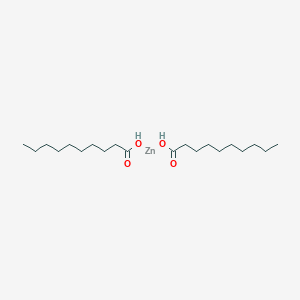
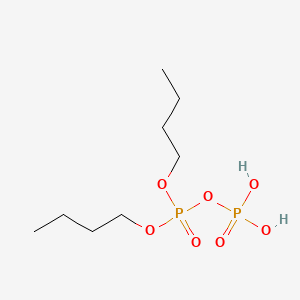
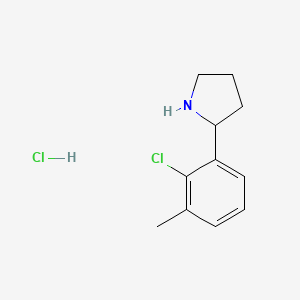
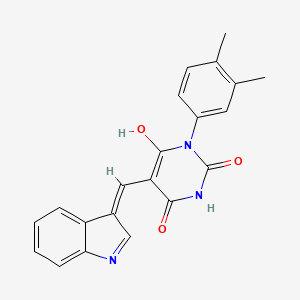
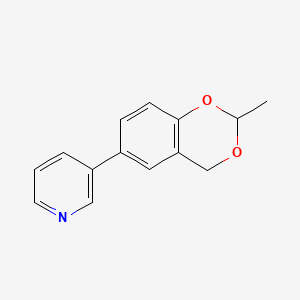


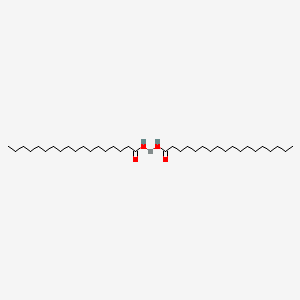
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)
